molecular formula C23H30N4O3 B246566 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

Cat. No. B246566
M. Wt: 410.5 g/mol
InChI Key: IMHKDXINMLZRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone, also known as CPI-1189, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-1189 belongs to the class of benzimidazole derivatives and has been found to exhibit several pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer activities.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood. However, it is believed that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone exerts its pharmacological effects by modulating the activity of several signaling pathways, including the NF-κB and MAPK pathways. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to inhibit the activity of the transcription factor STAT3, which is known to play a crucial role in tumor growth and metastasis.
Biochemical and Physiological Effects:
1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. In addition, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is its potent anti-inflammatory and anti-tumor activities. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to exhibit these activities at low concentrations, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is its complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

Several future directions for the research on 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone can be identified. First, further studies are needed to elucidate the exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone. Second, studies are needed to evaluate the efficacy of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone in animal models of inflammation and cancer. Third, the potential toxicity and side effects of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone need to be investigated in preclinical studies. Finally, the development of novel synthetic routes for the synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone may help to overcome the limitations associated with its complex synthesis process.
Conclusion:
In conclusion, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a synthetic compound that exhibits potent anti-inflammatory and anti-tumor activities. The synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a complex process that involves several steps. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. The exact mechanism of action of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood, but it is believed to modulate the activity of several signaling pathways. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines and the induction of apoptosis in cancer cells. Further research is needed to fully understand the potential therapeutic applications of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a complex process that involves several steps. The first step involves the condensation of 2-aminobenzimidazole with 2-chloroethyl morpholine to form 1-(2-chloroethyl)-2-(4-morpholinyl)-1H-benzimidazole. This intermediate is then reacted with cyclohexyl isocyanate to form the final product, 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone.

Scientific Research Applications

1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported that 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells.

properties

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

1-cyclohexyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C23H30N4O3/c28-21-14-17(15-26(21)18-6-2-1-3-7-18)23-24-19-8-4-5-9-20(19)27(23)16-22(29)25-10-12-30-13-11-25/h4-5,8-9,17-18H,1-3,6-7,10-16H2

InChI Key

IMHKDXINMLZRGL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.